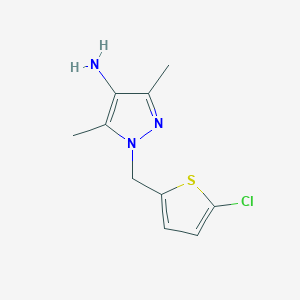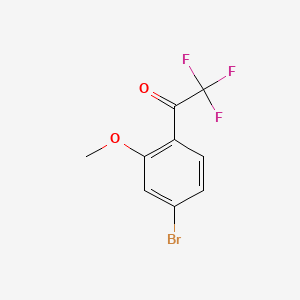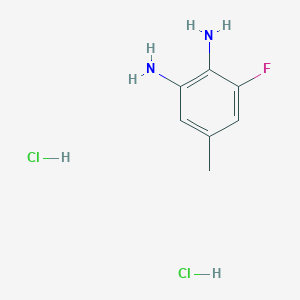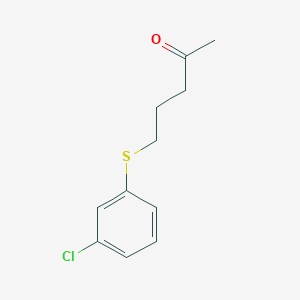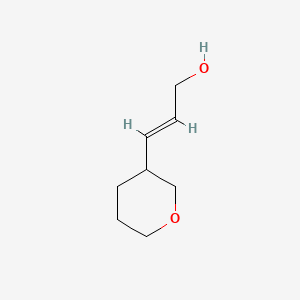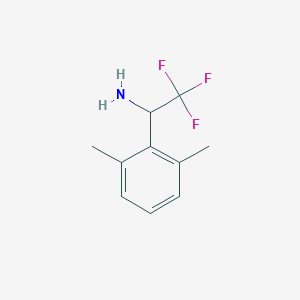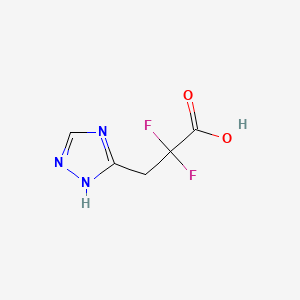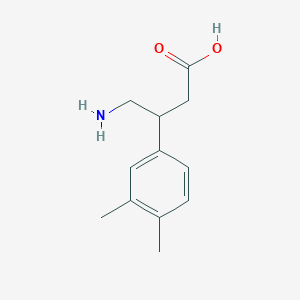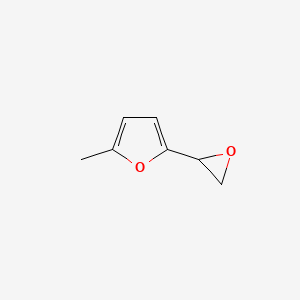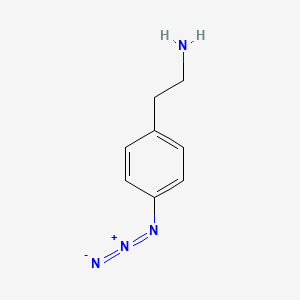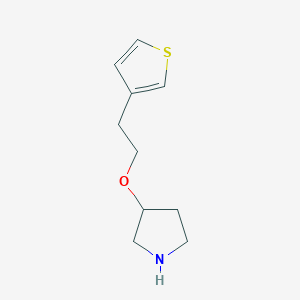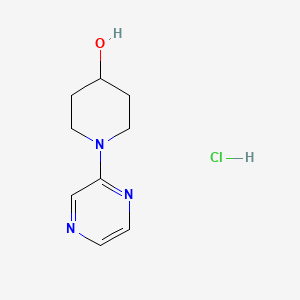
1-(Pyrazin-2-yl)piperidin-4-olhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Pyrazin-2-yl)piperidin-4-olhydrochloride is an organic compound with the molecular formula C11H16ClN3O. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom.
Méthodes De Préparation
The synthesis of 1-(Pyrazin-2-yl)piperidin-4-olhydrochloride typically involves the reaction of pyrazine derivatives with piperidine. One common synthetic route includes the following steps:
Formation of the Pyrazine Ring: Pyrazine derivatives are synthesized through cyclization reactions involving appropriate precursors.
Substitution Reaction: The pyrazine derivative undergoes a substitution reaction with piperidine to form the desired compound.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Analyse Des Réactions Chimiques
1-(Pyrazin-2-yl)piperidin-4-olhydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazine ring or piperidine moiety is substituted with other functional groups.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and water, as well as catalysts like palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(Pyrazin-2-yl)piperidin-4-olhydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific diseases.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(Pyrazin-2-yl)piperidin-4-olhydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
1-(Pyrazin-2-yl)piperidin-4-olhydrochloride can be compared with other similar compounds, such as:
Piperidine Derivatives: These compounds share the piperidine moiety and exhibit similar chemical properties and reactivity.
Pyrazine Derivatives:
Hydrochloride Salts: Other hydrochloride salts of organic compounds may exhibit similar solubility and stability characteristics.
The uniqueness of this compound lies in its specific combination of the pyrazine and piperidine moieties, which confer distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical structure and reactivity make it a valuable subject of study for researchers aiming to develop new materials, pharmaceuticals, and industrial chemicals.
Propriétés
Formule moléculaire |
C9H14ClN3O |
|---|---|
Poids moléculaire |
215.68 g/mol |
Nom IUPAC |
1-pyrazin-2-ylpiperidin-4-ol;hydrochloride |
InChI |
InChI=1S/C9H13N3O.ClH/c13-8-1-5-12(6-2-8)9-7-10-3-4-11-9;/h3-4,7-8,13H,1-2,5-6H2;1H |
Clé InChI |
RLBFJLOHKHISML-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1O)C2=NC=CN=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


